molecular formula C9H9NO3 B8680200 n-Methyl-3-formyl-2-hydroxybenzamide

n-Methyl-3-formyl-2-hydroxybenzamide

Cat. No. B8680200
M. Wt: 179.17 g/mol
InChI Key: OVFBIPFYXDGUIF-UHFFFAOYSA-N
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Patent
US06593315B2

Procedure details

60 ml of concentrated aqueous hydrochloric acid were added at 20 to 25° C. to 14 g (65 mmol) of the methylamide of Example 3 in a mixture of 120 ml of THF and 100 ml of water. After the reaction mixture had been stirred for approximately 14 hours at 20 to 25° C., it was taken up in MTBE and washed with water. After drying, the solvent was distilled off. 8 g of the title compound, which corresponded to 71% of theory, were obtained from the residue. (m.p.: 129-131° C.)
Quantity
60 mL
Type
reactant
Reaction Step One
Name
methylamide
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.CN[C:4](=[O:15])[C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH:11]=[N:12][CH3:13])[C:6]=1[OH:14].C1C[O:19]CC1>O.CC(OC)(C)C>[CH3:13][NH:12][C:11](=[O:19])[C:7]1[CH:8]=[CH:9][CH:10]=[C:5]([CH:4]=[O:15])[C:6]=1[OH:14]

Inputs

Step One
Name
Quantity
60 mL
Type
reactant
Smiles
Cl
Name
methylamide
Quantity
14 g
Type
reactant
Smiles
CNC(C1=C(C(=CC=C1)C=NC)O)=O
Name
Quantity
120 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
After the reaction mixture had been stirred for approximately 14 hours at 20 to 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
After drying
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
were obtained from the residue

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
Smiles
CNC(C1=C(C(=CC=C1)C=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.